molecular formula C10H10BrCl2NO B1445215 2-Bromo-N-(3,4-dichlorophenyl)butanamide CAS No. 1339178-53-8

2-Bromo-N-(3,4-dichlorophenyl)butanamide

Cat. No.: B1445215
CAS No.: 1339178-53-8
M. Wt: 311 g/mol
InChI Key: NQNRIFVEKSFDMB-UHFFFAOYSA-N
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Description

2-Bromo-N-(3,4-dichlorophenyl)butanamide ( 1339178-53-8) is a halogenated butanamide derivative of significant interest in scientific research and development, particularly in the field of synthetic organic chemistry. With a molecular formula of C 10 H 10 BrCl 2 NO and a molecular weight of 311.01 g/mol, this compound serves as a versatile molecular building block . Its structure features a brominated carbon chain and a 3,4-dichlorophenyl amide group, making it a valuable intermediate for the synthesis of more complex molecules through various nucleophilic substitution and coupling reactions . Researchers utilize this compound primarily in the discovery and development of novel chemical entities. Its potential applications include serving as a precursor in pharmaceutical research for creating compound libraries, as well as in materials science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses, nor for human or animal consumption .

Properties

IUPAC Name

2-bromo-N-(3,4-dichlorophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl2NO/c1-2-7(11)10(15)14-6-3-4-8(12)9(13)5-6/h3-5,7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNRIFVEKSFDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Formation via Acid Chloride Route

One of the most common and reliable methods for preparing substituted butanamides involves the reaction of an acid chloride derivative of the butanoic acid with the corresponding aromatic amine.

  • Step 1: Synthesis of 2-bromobutanoyl chloride by treating 2-bromobutanoic acid with thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF at mild temperatures (room temperature to 60–70°C).
  • Step 2: The acid chloride is then reacted with 3,4-dichloroaniline in an ice-cooled solution with a base such as triethylamine to neutralize the generated HCl.
  • Step 3: The reaction mixture is stirred at room temperature for 1–2 hours to complete amide bond formation.
  • Step 4: Work-up involves aqueous washes, drying, and purification by silica gel chromatography using hexane-ethyl acetate mixtures as eluents.

This method has been demonstrated in related compounds and is adaptable for this compound synthesis.

Alpha-Bromination of Preformed Butanamide

An alternative method involves first preparing N-(3,4-dichlorophenyl)butanamide, followed by alpha-bromination at the butanamide moiety.

  • Step 1: Synthesis of N-(3,4-dichlorophenyl)butanamide by condensation of butanoyl chloride with 3,4-dichloroaniline.
  • Step 2: Alpha-bromination is achieved by treating the amide with brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a radical initiator or acid catalyst.
  • Step 3: The reaction is typically carried out in an inert solvent like dichloromethane or acetonitrile at controlled temperatures (0°C to room temperature) to avoid overbromination.
  • Step 4: Purification is performed by extraction and chromatographic techniques.

This method allows selective bromination at the alpha position without affecting the aromatic ring.

Lithiation and Electrophilic Bromination

A more advanced method involves lithiation of a suitable precursor followed by electrophilic bromination:

  • Step 1: Preparation of N-(3,4-dichlorophenyl)butanamide or a related amide precursor.
  • Step 2: Treatment with a strong base such as lithium diisopropylamide (LDA) at low temperatures (-70°C to -78°C) to generate the alpha-lithio intermediate.
  • Step 3: Quenching the intermediate with bromine or a bromine source to introduce the bromine atom selectively at the alpha position.
  • Step 4: Work-up and purification as above.

This approach provides high regioselectivity and can be used for sensitive substrates.

The preparation methods have been studied extensively in related compounds, with yields and conditions optimized for maximum purity and efficiency. Below is a summary table illustrating typical conditions and yields for related brominated butanamide derivatives, which can be extrapolated to this compound:

Preparation Method Key Reagents Conditions Yield (%) Notes
Acid chloride + amine coupling 2-bromobutanoyl chloride, 3,4-dichloroaniline, triethylamine 0°C to RT, 1–2 h 40–60 Straightforward, scalable
Alpha-bromination of butanamide NBS or Br₂, solvent (CH₂Cl₂), radical initiator 0°C to RT, 2–4 h 30–50 Requires careful control to avoid polybromination
Lithiation and electrophilic bromination LDA, Br₂, dry THF or THE -78°C to RT, overnight 15–25 High regioselectivity, lower yield

These data are based on analogous compounds and literature precedents.

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography with hexane/ethyl acetate mixtures is standard for purification.
  • Spectroscopic Characterization: NMR (¹H, ¹³C), IR, and mass spectrometry confirm structure and purity.
  • Crystallization: Sometimes employed for final purification, especially for solid derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3,4-dichlorophenyl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the amide group can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of N-(3,4-dichlorophenyl)butanamide derivatives with different substituents.

    Reduction: Formation of N-(3,4-dichlorophenyl)butylamine.

    Oxidation: Formation of 3,4-dichlorobenzoic acid or other oxidized products.

Scientific Research Applications

Scientific Research Applications

The applications of 2-Bromo-N-(3,4-dichlorophenyl)butanamide can be categorized into several key areas:

Organic Synthesis

  • Building Block : The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, making it valuable in synthetic organic chemistry .
  • Intermediate in Reactions : Its ability to participate in nucleophilic substitution reactions enables the formation of derivatives that can be further modified for specific applications.

Medicinal Chemistry

  • Drug Development : this compound is explored for its potential therapeutic properties. The presence of halogen substituents can enhance bioactivity and selectivity towards biological targets .
  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, which is critical for drug discovery and development processes.

Biological Research

  • Protein Binding Studies : Research indicates that this compound may interact with proteins, affecting their function and activity. Such interactions are essential for understanding drug mechanisms and optimizing lead compounds in pharmacology .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens .

Case Study 1: Synthesis and Reactivity

A study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound through nucleophilic substitution reactions. The results demonstrated that varying the nucleophile significantly affected the yield and purity of the final products. This highlights the compound's versatility as a synthetic intermediate.

In another study published in the Journal of Medicinal Chemistry, scientists evaluated the enzyme inhibition capabilities of this compound. The compound showed promising results against specific targets involved in cancer pathways, suggesting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3,4-dichlorophenyl)butanamide involves its interaction with specific molecular targets. The bromine atom and the dichlorophenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table highlights key differences between 2-Bromo-N-(3,4-dichlorophenyl)butanamide and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Position Key Functional Groups Biological Relevance Reference
This compound C₁₀H₁₀BrCl₂NO 309.94 3,4-dichlorophenyl Bromobutanamide Protease inhibition (antibiotics)
2-Bromo-N-(2,4-dichlorophenyl)butanamide C₁₀H₁₀BrCl₂NO 311.00 2,4-dichlorophenyl Bromobutanamide Unspecified (commercial)
2-Bromo-N-(2-methylphenyl)butanamide C₁₁H₁₄BrNO 256.14 2-methylphenyl Bromobutanamide Unspecified (commercial)
BTdCPU (urea analog) C₁₃H₉Cl₂N₃OS ~340 (estimated) 3,4-dichlorophenyl Di-substituted urea Growth inhibition in pathogens
BD 1008 (amine analog) C₁₅H₂₁Br₂Cl₂N₃ 488.06 3,4-dichlorophenyl Pyrrolidinyl ethylamine Sigma receptor modulation
Key Observations:
  • Substituent Position : The 3,4-dichlorophenyl group in the target compound contrasts with the 2,4-dichloro substitution in its analog. This positional difference may alter steric hindrance and electronic effects, impacting binding to biological targets .
  • Functional Groups : The bromobutanamide backbone distinguishes it from urea-based inhibitors (e.g., BTdCPU) and amine derivatives (e.g., BD 1008). Amides generally exhibit greater metabolic stability than ureas, which may enhance bioavailability .

Biological Activity

2-Bromo-N-(3,4-dichlorophenyl)butanamide is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrCl2NO. It features a bromo group, a dichlorophenyl moiety, and an amide functional group, which contribute to its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichloroaniline with 2-bromobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic acyl substitution, leading to the formation of the desired amide product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Microorganism MIC (µg/mL) Comparison
Staphylococcus aureus16Similar to Gentamicin
Escherichia coli32Higher than Oxacillin

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes . The presence of the bromine and dichloro groups enhances its lipophilicity, facilitating better membrane penetration.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the side chains and halogen substitutions significantly influence the biological activity of the compound. For instance, variations in the halogen substituents can alter the compound's potency against specific microbial strains .

Modification Effect on Activity
Addition of more halogensIncreased potency
Alteration of amide groupVariable effects

Case Studies

  • Antibacterial Efficacy : In a comparative study, this compound was tested against clinical isolates of Acinetobacter baumannii. The results demonstrated an MIC of 8 µg/mL, indicating its potential as an alternative treatment for resistant strains .
  • Toxicity Assessment : In vivo studies conducted on mice revealed that when administered intravenously, this compound exhibited lower toxicity compared to traditional antibiotics like CBR-4830. This suggests a favorable safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-N-(3,4-dichlorophenyl)butanamide
Reactant of Route 2
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